3(2H)-Oxazolecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester, (R)-
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Overview
Description
®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with an appropriate amine, followed by cyclization using a dehydrating agent. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under specific conditions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring, potentially leading to alcohols or amines.
Substitution: Various substituted oxazole derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its oxazole ring is of particular interest due to its presence in various natural products and pharmaceuticals.
Medicine
In medicinal chemistry, ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate is explored for its potential as a pharmacophore. The oxazole ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the compound’s overall reactivity and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate: Lacks the ®-configuration, leading to different stereochemical properties.
Ethyl 2-(tert-butyl)oxazole-3(2H)-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
tert-Butyl 2-(tert-butyl)oxazole-3(2H)-carboxylate: Contains an additional tert-butyl group, leading to increased steric hindrance.
Uniqueness
®-Methyl 2-(tert-butyl)oxazole-3(2H)-carboxylate is unique due to its specific ®-configuration, which can influence its interaction with chiral environments in biological systems. The presence of the tert-butyl group also adds to its distinct reactivity profile, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl (2R)-2-tert-butyl-2H-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)7-10(5-6-13-7)8(11)12-4/h5-7H,1-4H3/t7-/m1/s1 |
InChI Key |
YQBNMIPVQRSTKN-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C=CO1)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1N(C=CO1)C(=O)OC |
Origin of Product |
United States |
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